10-Bromo-10-methyldispiro[2.0.5~4~.1~3~]decane
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Overview
Description
10-Bromo-10-methyldispiro[2.0.5~4~.1~3~]decane: is a unique organic compound characterized by its complex spirocyclic structure. This compound has a molecular formula of C11H17Br and a molecular weight of approximately 229.157 Da . The presence of a bromine atom and a spirocyclic framework makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Bromo-10-methyldispiro[2.0.5~4~.1~3~]decane typically involves the formation of the spirocyclic core followed by bromination. One common method includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. Bromination is then carried out using bromine or other brominating agents under specific conditions to introduce the bromine atom at the desired position .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
10-Bromo-10-methyldispiro[2.0.5~4~.1~3~]decane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted spirocyclic compounds, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
10-Bromo-10-methyldispiro[2.0.5~4~.1~3~]decane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving spirocyclic structures and their biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-Bromo-10-methyldispiro[2.0.5~4~.1~3~]decane involves its interaction with various molecular targets. The bromine atom and spirocyclic structure allow it to participate in specific chemical reactions, influencing biological pathways and chemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Dispiro[2.0.5.1]decane, 10-bromo-10-(1,1-dimethylethyl)
- 1,7-Dioxaspiro[5.5]undecane
- 1,6-Dioxaspiro[4.5]decane
Uniqueness
10-Bromo-10-methyldispiro[2.0.5~4~.1~3~]decane is unique due to its specific spirocyclic structure and the presence of a bromine atom. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
88672-80-4 |
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Molecular Formula |
C11H17Br |
Molecular Weight |
229.16 g/mol |
IUPAC Name |
10-bromo-10-methyldispiro[2.0.54.13]decane |
InChI |
InChI=1S/C11H17Br/c1-9(12)10(11(9)7-8-11)5-3-2-4-6-10/h2-8H2,1H3 |
InChI Key |
FIIQSEHLEZPQRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(C13CC3)CCCCC2)Br |
Origin of Product |
United States |
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